WS5

Description

Propriétés

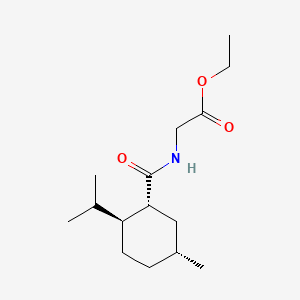

IUPAC Name |

ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRCTWAPTXBPHW-FRRDWIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501134437 | |

| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or powder; Cool menthol aroma | |

| Record name | N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water; slightly soluble in heptane; very slightly soluble in propylene glycol and ethyl acetate, Soluble (in ethanol) | |

| Record name | N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68489-14-5 | |

| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((ETHOXYCARBONYL)METHYL)-P-MENTHANE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6CA504696 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Cooling Action of WS-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent. A derivative of menthol, WS-5 distinguishes itself with a significantly stronger and longer-lasting cooling sensation, largely devoid of the characteristic minty aroma and taste of its parent compound. This technical guide provides an in-depth exploration of the chemical structure of WS-5, its synthesis, mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, and a summary of its safety and sensory properties. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided to facilitate further research and development.

Chemical Structure and Properties

WS-5 is a carboxamide derivative of p-menthane, the same cyclic hydrocarbon framework found in menthol. Its systematic IUPAC name is ethyl 2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]amino]acetate. The presence of the ethoxycarbonylmethyl group attached to the amide nitrogen is a key structural feature that differentiates it from menthol and other cooling agents, contributing to its enhanced cooling potency.

| Property | Value |

| Chemical Formula | C15H27NO3 |

| Molecular Weight | 269.38 g/mol |

| CAS Number | 68489-14-5 |

| Appearance | White crystalline powder |

| Odor | Slight, mentholic |

| Melting Point | 80-82 °C |

| Solubility | Soluble in ethanol and propylene glycol; sparingly soluble in water |

Synthesis of WS-5

The synthesis of WS-5 typically starts from naturally occurring (-)-menthol, preserving its stereochemistry which is crucial for its cooling activity. The general synthetic pathway involves the conversion of menthol to p-menthane-3-carboxylic acid, followed by amidation with glycine ethyl ester.

Experimental Protocol: Synthesis of N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5)

Materials:

-

(-)-Menthol

-

Chromic acid or other suitable oxidizing agent

-

Thionyl chloride (SOCl2)

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Oxidation of (-)-Menthol to p-Menthane-3-carboxylic acid:

-

Dissolve (-)-menthol in a suitable solvent like acetone.

-

Slowly add an oxidizing agent (e.g., Jones reagent, prepared from chromic acid and sulfuric acid) to the solution at a controlled temperature (typically 0-10 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with isopropanol and work up the reaction mixture to isolate the crude p-menthane-3-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

-

-

Formation of p-Menthane-3-carbonyl chloride:

-

Suspend p-menthane-3-carboxylic acid in anhydrous DCM.

-

Add thionyl chloride dropwise to the suspension at 0 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

-

Amidation with Glycine Ethyl Ester:

-

Dissolve glycine ethyl ester hydrochloride in anhydrous DCM and add triethylamine to neutralize the hydrochloride salt and form the free base.

-

Cool the solution to 0 °C and add a solution of p-menthane-3-carbonyl chloride in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude WS-5.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5) as a white crystalline solid.

-

Caption: Figure 1. A simplified workflow diagram illustrating the key steps in the synthesis of WS-5 from (-)-menthol.

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by WS-5 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and WS-5.[2][3]

Upon binding of WS-5 to the TRPM8 receptor, a conformational change is induced, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of these positive ions depolarizes the cell membrane, generating an action potential that is transmitted along the sensory nerve to the brain, where it is interpreted as a cooling sensation. WS-5 is a highly potent and selective agonist of TRPM8, exhibiting a cooling intensity approximately four times that of menthol.[4]

Caption: Figure 2. Signaling pathway of WS-5 induced cooling sensation via TRPM8 activation.

Experimental Protocol: In Vitro TRPM8 Activation Assay

This protocol describes a method to assess the activation of human TRPM8 channels by WS-5 using a fluorescent calcium indicator in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Fluo-4 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

WS-5 stock solution in DMSO.

-

Menthol (as a positive control).

-

Ionomycin (as a positive control for maximum calcium influx).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Culture:

-

Culture HEK-hTRPM8 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

-

Cell Plating:

-

Seed the HEK-hTRPM8 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well.

-

Incubate the plate for 24-48 hours to allow the cells to adhere and form a monolayer.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of WS-5 and menthol in HBSS.

-

Place the 96-well plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 2 seconds).

-

Establish a stable baseline fluorescence reading for approximately 20 seconds.

-

Add 50 µL of the compound dilutions (or vehicle control) to the respective wells.

-

Continue to record the fluorescence intensity for at least 3 minutes to capture the calcium influx.

-

At the end of the kinetic read, add a saturating concentration of ionomycin to determine the maximum fluorescence signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximum response induced by ionomycin.

-

Plot the normalized response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

-

Quantitative Sensory and Safety Data

Comparative Cooling Intensity

Sensory panel studies and in vitro assays have consistently demonstrated the superior cooling potency of WS-5 compared to other cooling agents.

| Compound | Relative Cooling Intensity (vs. Menthol) | Primary Site of Action |

| Menthol | 1 | Front of mouth, tongue |

| WS-3 | ~1.5 - 2 | Front of mouth, roof of mouth |

| WS-5 | ~4 | Roof of mouth, back of tongue |

| WS-23 | ~1.5 | Front of mouth |

Data compiled from various industry sources and scientific literature.[4]

Safety and Toxicology

WS-5 is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food and a sensory agent in cosmetics and personal care products. A 90-day subchronic inhalation toxicity study in Sprague-Dawley rats showed no adverse effects related to WS-5 exposure at the tested concentrations.[5]

Conclusion

WS-5 is a highly effective and versatile synthetic cooling agent with a well-defined chemical structure and mechanism of action. Its potent and selective activation of the TRPM8 ion channel provides a strong and lasting cooling sensation, making it a valuable ingredient in a wide range of consumer products. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of WS-5, encouraging further research into its properties and applications. As the demand for novel sensory experiences in consumer products continues to grow, the unique characteristics of WS-5 position it as a key molecule in the field of sensory science and product development.

References

- 1. Two randomized studies to evaluate the cooling sensation, consumer liking, and tolerability of a skin disinfectant spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Compounds Designated "WS5"

This technical guide provides a comprehensive overview of distinct chemical compounds that have been designated "WS5" in scientific literature and commercial applications. Given that "this compound" refers to multiple, unrelated substances, this document is divided into sections, each dedicated to a specific compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on the discovery, origin, and functional mechanisms of each this compound entity.

Section 1: this compound (Menthane Carboxamidoethyl Acetate) - The Cooling Agent

Discovery and Origin: this compound, chemically known as N-[(ethoxycarbonyl)methyl]-p-menthane-3-carboxamide, is a synthetic cooling agent.[1][2] It belongs to a class of compounds developed to provide a cooling sensation without the strong odor or volatility of menthol.[3] Its origin lies in the chemical synthesis designed to create potent and long-lasting cooling effects for use in various consumer products, including cosmetics, food, and fragrances.[2][3]

Mechanism of Action: this compound functions by activating the Transient Receptor Potential Melastatin 8 (TRPM8) receptor, an ion channel found in the sensory nerves of the skin and mucous membranes.[3] The TRPM8 receptor is naturally activated by cold temperatures (below 26°C).[3] By binding to and activating these receptors, this compound mimics the effect of cold, inducing a physiological cooling sensation without an actual change in temperature.[3] This activation leads to an influx of calcium and sodium ions into the nerve cells, generating an electrical signal that is transmitted to the brain and interpreted as a cooling feeling.[3]

Quantitative Data

| Property | Value | Reference |

| CAS Number | 68489-14-5 | [1][2] |

| Molecular Formula | C16H29NO3 | Derived from structure |

| Melting Point | 80.00 to 82.00 °C | [2] |

| Boiling Point | 151.00 °C @ 2.00 mm Hg | [2] |

| Solubility in Water | 9.51 mg/L @ 25 °C (est.) | [2] |

Experimental Protocols

While specific discovery and synthesis protocols are proprietary, the general synthesis of related p-menthane carboxamides involves the reaction of a p-menthanecarboxylic acid derivative with an appropriate amine. For analytical purposes, standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for structural elucidation and purity assessment.

Visualization of Mechanism

Caption: Mechanism of action for this compound cooling agent.

Section 2: this compound - The Organic Dye for Dye-Sensitized Solar Cells (DSSCs)

Discovery and Origin: This this compound is a novel donor-acceptor-π-acceptor (D-A-π-A) type organic dye synthesized for application in dye-sensitized solar cells (DSSCs).[4][5] Its full name is not explicitly stated in the provided context, but its structure is based on a 4,7-di(furan-2-yl)benzo[c][4][6]thiadiazole conjugated linker.[4][5] It was designed and synthesized as part of a study to investigate the effect of different conjugated linkers on the performance of DSSCs.[4]

Synthesis: The synthesis of the this compound dye is achieved through a palladium-catalyzed Suzuki coupling reaction.[4] This involves reacting 4,7-dibromobenzothiadiazole with furan-2-ylboronic acid to create the core structure, which is then further modified to include the arylamine donor and 2-cyanoacrylic acid acceptor groups.[4]

Quantitative Data

| Parameter | Value | Reference |

| Molar Absorption Coefficient | >21,800 M⁻¹ cm⁻¹ | [4][5] |

| Power Conversion Efficiency (PCE) | 5.5% | [4][7] |

| Short-Circuit Current Density (Jsc) | 12.1 mA cm⁻² | [7] |

| Open-Circuit Voltage (Voc) | 680 mV | [7] |

| Fill Factor (FF) | 0.67 | [7] |

| Electron Lifetime (τ) | Longest among this compound, WS6, WS7 | [4] |

Experimental Protocols

Synthesis of this compound Dye: The synthesis involves a multi-step process. A key step is the Suzuki coupling reaction between 4,7-dibromobenzothiadiazole and furan-2-ylboronic acid in the presence of a palladium catalyst to form the central conjugated linker.[4] This intermediate is then coupled with a diarylamine donor moiety and subsequently reacted to introduce the 2-cyanoacrylic acid acceptor group, which serves to anchor the dye to the TiO₂ surface and inject electrons.[4]

Fabrication of DSSCs: DSSC devices were fabricated using FTO-coated glass for electrodes. A TiO₂ paste was screen-printed onto the working electrode and sintered. The working electrodes were then immersed in a solution of the this compound dye. The counter electrode was prepared by coating FTO glass with a platinum catalyst. The two electrodes were sealed together, and an electrolyte solution was introduced.[7]

Photovoltaic Measurement: The performance of the DSSCs was evaluated under simulated AM 1.5 G solar irradiation (100 mW/cm²). Current-voltage (J-V) characteristics were measured to determine PCE, Jsc, Voc, and FF. Incident photon-to-current conversion efficiency (IPCE) spectra were also recorded.[4][7]

Visualization of Synthesis and Function

Caption: Synthesis pathway and operational workflow of the this compound dye in a DSSC.

Section 3: this compound - The PTPN2/1 Inhibitor for Melanoma Therapy

Discovery and Origin: This this compound compound was developed as part of a rational drug design effort to create potent dual inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[8] These phosphatases are considered promising therapeutic targets for cancer immunotherapy. The lead compound for this series was AC484, and this compound was synthesized as part of a series of modifications to improve properties like oral bioavailability and in vivo efficacy for the treatment of melanoma.[8]

Mechanism of Action: this compound acts as a direct inhibitor of PTPN2 and PTPN1. In the context of cancer therapy, PTPN2 negatively regulates the interferon-gamma (IFNγ) signaling pathway. By inhibiting PTPN2 within tumor cells, this compound enhances IFNγ signaling through the JAK-STAT pathway.[8] This leads to increased expression of downstream effector genes, which in turn promotes the infiltration of CD8+ T-cells into the tumor microenvironment, thereby boosting the anti-tumor immune response.[8]

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield | 32.54% (over 3 steps) | [8] |

| PTPN2 IC₅₀ | 5.8 nM (for lead compound WS35) | [8] |

| PTPN1 IC₅₀ | 12.8 nM (for lead compound WS35) | [8] |

| Oral Bioavailability (F) | 7.1% (for lead compound WS35) | [8] |

(Note: Specific quantitative data for this compound is limited in the provided search results; data for the optimized lead compound WS35 from the same study is included for context.)

Experimental Protocols

Chemical Synthesis: this compound was synthesized following the same general procedure as for the compound designated WS1 in its series.[8] The synthesis is a multi-step process starting from commercially available reagents. The full synthetic route involves standard organic chemistry reactions, likely including condensation and coupling steps, to build the final small molecule inhibitor. Reaction progress was monitored by thin-layer chromatography, and the final compound's structure was confirmed by ¹H NMR.[8]

Enzymatic Assays: The inhibitory activity of the synthesized compounds against PTPN2 and PTPN1 was determined using enzymatic assays. These assays typically measure the dephosphorylation of a substrate by the enzyme in the presence of varying concentrations of the inhibitor to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

In Vivo Efficacy Studies: The anti-tumor effects were evaluated in syngeneic mouse models (e.g., B16-OVA melanoma model in C57BL/6 mice).[8] Mice bearing tumors were treated with the compound (e.g., WS35) alone or in combination with other therapies like anti-PD-1 antibodies. Tumor growth was monitored over time to assess efficacy.[8]

Visualization of Signaling Pathway

Caption: this compound inhibits PTPN2, enhancing the IFNγ-JAK-STAT pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WS-5, 68489-14-5 [thegoodscentscompany.com]

- 3. sonwuapi.com [sonwuapi.com]

- 4. Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First Nine Weeks Summary Sheets and Study Guide - Mrs. J. DavisBonaire Middle School7th Grade, Gifted Life Science [bmsjdavis.weebly.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Preliminary Mechanism of Action of WS-5, an Ethanol Extract with Neuroprotective Properties

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of WS-5, an ethanol extract derived from Curcuma longa, Chaenomeles sinensis, and Zingiber officinale. The findings suggest that WS-5 holds therapeutic potential, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.

Core Bioactivities of WS-5

Preliminary research indicates that the therapeutic effects of WS-5 stem from a combination of anti-inflammatory, antioxidant, and anti-amyloidogenic activities.

Anti-Inflammatory Effects

WS-5 has been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This suggests a potential role in mitigating the neuroinflammation associated with neurodegenerative diseases.[1] Specifically, WS-5 dose-dependently decreased the production of nitric oxide (NO) and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] In an in-vivo model of Alzheimer's disease, WS-5 treatment also reduced the level of the pro-inflammatory cytokine IL-1β in the mouse brain.[1]

Antioxidant Activity

The extract exhibits potent antioxidant properties, as demonstrated by its ability to scavenge free radicals. The antioxidant capacity of WS-5 was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and a total antioxidant status (TAS) assay.[1][2]

Inhibition of Amyloid-β Aggregation and Plaque Accumulation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. WS-5 has been observed to inhibit the aggregation of Aβ1-42 in a time-dependent manner.[1][2] Furthermore, in an Aβ-induced mouse model of Alzheimer's disease, administration of WS-5 (250 mg/kg) led to a notable reduction in Aβ plaque accumulation in both the cortex and hippocampus.[1] The extract also significantly decreased the levels of insoluble Aβ40 in the mouse brain.[1]

Acetylcholinesterase Inhibition

WS-5 has demonstrated a significant inhibitory effect on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This activity is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on WS-5.

| Bioactivity | Assay | IC50 Value (µg/mL) | Notes |

| Acetylcholinesterase Inhibition | AChE Assay Kit | 84.10 | Dose-dependent inhibition observed. |

| Antioxidant Activity | DPPH Radical Scavenging Assay | 28.32 | Vitamin C was used as a positive control. |

| Cell Line | Treatment | Concentration (µg/mL) | Effect |

| BV-2 Cells | WS-5 | 100 | 31% cytotoxicity observed after 24h. |

| BV-2 Cells | WS-5 + LPS | 1, 10, 50, 100 | Dose-dependent decrease in NO production. |

| BV-2 Cells | WS-5 + LPS | 1, 10, 50, 100 | Dose-dependent decrease in TNF-α production. |

| BV-2 Cells | WS-5 + LPS | 1, 10, 50, 100 | Dose-dependent decrease in IL-6 production. |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibitory Activity Assay

The inhibitory activity of WS-5 on AChE was measured using a commercial AChE assay kit.

-

WS-5 was prepared at final concentrations of 1, 10, 50, and 100 μg/ml in AChE assay buffer.

-

The diluted samples were mixed with AChE substrate (5 mM), choline oxidase enzyme, and an AChE probe.

-

The mixture was incubated at 37°C for 20 minutes.

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Tacrine (1 μM) was used as a positive control.[1]

DPPH Radical Scavenging Activity Assay

The antioxidant activity of WS-5 was determined by its ability to scavenge the stable free radical DPPH.

-

WS-5 extract at concentrations of 1, 10, 50, and 100 μg/ml was mixed with 247.5 μl of DPPH solution (10 μM in ethanol).

-

The mixture was incubated at room temperature for 20 minutes in the dark.

-

The optical density of the mixtures was measured at 517 nm with a spectrophotometer.

-

Vitamin C was used as a positive control.[1]

Aβ1–42 Aggregation Inhibition Assay (Transmission Electron Microscopy)

The effect of WS-5 on Aβ1–42 aggregation was visualized using Transmission Electron Microscopy (TEM).

-

10 μg/ml of WS-5 was co-incubated with 20 μM Aβ1-42 for 0, 5, and 24 hours.

-

Samples were prepared for TEM analysis at each time point.

-

Images were captured and quantified using ImageJ software.

-

Curcumin was used as a positive control.[1]

Cell Viability Assay

The cytotoxic effect of WS-5 on BV-2 microglial cells was evaluated using a Cell Counting Kit-8 (CCK-8) reagent.

-

BV-2 cells were treated with various concentrations of WS-5 (1, 10, 50, 100 μg/ml) for 24 hours.

-

Cell viability was determined using the CCK-8 reagent according to the manufacturer's instructions.[1]

Nitric Oxide (NO) and Proinflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

The anti-inflammatory properties of WS-5 were assessed by measuring its effect on NO and cytokine production in LPS-stimulated BV-2 cells.

-

BV-2 cells were treated with or without WS-5 for 24 hours in the presence of LPS.

-

The concentration of nitrite in the culture supernatant was determined using the Griess reagent as an indicator of NO production.

-

The concentrations of TNF-α and IL-6 in the culture supernatant were measured using commercial ELISA kits.[1]

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: WS-5 inhibits LPS-induced neuroinflammation in microglial cells.

Caption: Multi-target mechanism of WS-5 in Alzheimer's disease pathology.

Caption: Experimental workflow for in vitro evaluation of WS-5 bioactivities.

Conclusion and Future Directions

The preliminary findings on WS-5 are promising, suggesting its potential as a multi-target therapeutic agent for neurodegenerative diseases like Alzheimer's. Its ability to concurrently address neuroinflammation, oxidative stress, amyloid pathology, and cholinergic deficit warrants further investigation. Future studies should focus on the identification and characterization of the specific active compounds within the WS-5 extract and their individual contributions to the observed bioactivities. Further in-vivo studies are also necessary to establish the efficacy and safety profile of WS-5 for potential clinical applications. HPLC analysis of WS-5 has identified the presence of curcumin, 6-shogaol, and protocatechuic acid, which are known for their neuroprotective properties.[1]

References

Unraveling the Multifaceted Biological Identity of "WS5"

The designation "WS5" does not uniquely identify a single biological molecule. Instead, it is used in scientific literature to refer to at least three distinct substances, each with its own specific biological activities. This technical guide provides an in-depth overview of the available information for each of these entities to clarify their different roles and activities.

This compound: The Cooling Agent

This compound is the commercial name for Menthane carboxamidoethyl acetate, a synthetic compound known for its cooling properties.[1][2] It is primarily used in the fragrance and cosmetic industries to impart a cooling sensation on the skin.

Mechanism of Action: While detailed public-domain experimental data on its specific mechanism is limited in the initial search results, cooling agents like this compound typically function by activating the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a sensor for cold temperatures in the skin.

Experimental Protocols: Specific experimental protocols for this compound's activity are not detailed in the provided search results. However, standard assays to evaluate cooling agents would include:

-

TRPM8 Activation Assay: Using cell lines expressing the TRPM8 receptor to measure the influx of calcium ions upon application of this compound, typically via fluorescent imaging.

-

Sensory Panel Testing: Human volunteers would evaluate the intensity and duration of the cooling sensation on a specific area of the skin after application of a product containing this compound.

Due to the limited publicly available data, a detailed signaling pathway diagram cannot be constructed at this time.

This compound: The Ethyl Acetate Extract of Wisteria sinensis

In the context of natural product research, "this compound" has been used to designate an ethyl acetate extract of the plant Wisteria sinensis.[3] This extract has demonstrated both antioxidant and antimicrobial activities.

Quantitative Data

| Biological Activity | Assay | Results | Reference |

| Antioxidant Activity | DPPH radical scavenging | The scavenging effect was noted, ranking behind ascorbic acid and a methylene chloride extract (Ws4). Specific IC50 value was not provided in the snippet. | [3] |

| Antimicrobial Activity | Agar disc diffusion | Showed inhibition zones against Geotricum candidum comparable to Amphotericin B. | [3] |

| Antimicrobial Activity | Agar disc diffusion | Showed inhibition zones against Escherichia coli comparable to Gentamicin. | [3] |

| Antimicrobial Activity | Agar disc diffusion | Showed inhibition zones against Streptococcus pneumonia and Bacillis subtillis comparable to Ampicillin. | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [3]

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the this compound extract are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract).

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Agar Disc Diffusion Assay: [3]

-

Petri dishes containing a solid growth medium are inoculated with a specific microorganism (e.g., Escherichia coli, Streptococcus pneumonia).

-

Sterile paper discs impregnated with a known concentration of the this compound extract are placed on the surface of the agar.

-

Standard antibiotic discs (e.g., Gentamicin, Ampicillin) and a solvent control disc are also placed on the agar.

-

The plates are incubated under conditions suitable for the growth of the microorganism.

-

The diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured in millimeters.

Logical Relationship of Experimental Workflow

This compound: A Trans-acting Thioesterase-like Enzyme

In the field of microbial biochemistry, this compound is described as a trans-acting thioesterase-like enzyme (TEII) involved in the biosynthesis of the nonribosomal peptide WS9326A in Streptomyces sp. SNM55.[4]

Biological Function: this compound plays a crucial role in the modular synthesis of the WS9326A peptide. Specifically, it is involved in the transfer of an L-Asn (Asparagine) residue from one nonribosomal peptide synthetase (NRPS) module (WS22) to another.[4] This is a key step in the iterative process of building the peptide chain.

Signaling and Biosynthetic Pathway

The action of this compound is part of a complex enzymatic assembly line. A simplified representation of this part of the pathway is as follows:

-

The WS22 module of the NRPS is loaded with the amino acid L-Asn.

-

The enzyme this compound then specifically recognizes the L-Asn-loaded WS22.

-

This compound catalyzes the transfer of the L-Asn from WS22.

-

Another enzyme, WS20, can then accept and transfer both L-allo-Thr and L-Asn from different modules to the acceptor WS19 module.[4]

Experimental Protocols: The characterization of this compound's function would involve advanced techniques in molecular biology and biochemistry:

-

Gene Knockout and Complementation: Deleting the gene encoding this compound from Streptomyces sp. SNM55 would likely halt the production of WS9326A. Reintroducing the gene should restore production, confirming its essential role.

-

Protein Expression and Purification: The this compound protein would be produced in a host organism (like E. coli), purified, and then used in in vitro assays.

-

In Vitro Reconstitution Assays: Purified NRPS modules (like WS22) would be loaded with radioactively or fluorescently labeled amino acids. The purified this compound protein would then be added to demonstrate its ability to catalyze the transfer of the amino acid from the module.

The term "this compound" is ambiguous without further context. It can refer to a synthetic cooling agent, a plant extract with antimicrobial and antioxidant properties, or a specific enzyme in a bacterial biosynthetic pathway. For researchers, scientists, and drug development professionals, it is crucial to identify the specific context in which "this compound" is being used to access the correct biological activity data and experimental protocols. Future inquiries should specify the chemical nature or the biological source of the "this compound" of interest.

References

WS5 protein binding targets

An In-depth Technical Guide to the Binding Targets of WDR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffold protein that plays a central role in the regulation of gene expression and other critical cellular processes.[1][2] It is characterized by a seven-bladed β-propeller structure containing seven WD40 repeats.[2] WDR5 functions as a key interaction hub, facilitating the assembly and activity of multiple protein complexes, primarily through two main interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1][3][4] Its involvement in a wide array of cellular functions, including histone modification, signal transduction, and cell cycle progression, has made it a significant target for therapeutic intervention, particularly in oncology.[1][5][6] This guide provides a comprehensive overview of the known binding targets of WDR5, the experimental methodologies used to identify these interactions, and the signaling pathways in which WDR5 plays a pivotal role.

WDR5 Protein Binding Targets

WDR5 interacts with a diverse array of proteins to exert its biological functions. These interactions are crucial for the assembly and enzymatic activity of several key chromatin-modifying complexes. The primary binding partners of WDR5 can be categorized based on their interaction site.

WIN Site Interactors

The WIN site is a well-characterized arginine-binding pocket on the surface of WDR5.[5][6] It recognizes a conserved arginine-containing sequence motif, known as the WIN motif, present in its binding partners. Inhibition of this site is a major focus of drug development efforts.[5][7]

WBM Site Interactors

The WBM site is another critical peptide-binding cleft on the opposite face of the WDR5 protein.[3][6] This site recognizes a distinct motif, enabling interaction with a different set of proteins.

Table 1: Key Binding Partners of WDR5

| Binding Partner | Interaction Site | Function of Interaction | Quantitative Data (Binding Affinity) |

| Mixed-Lineage Leukemia (MLL) family proteins (MLL1, MLL2, MLL3, MLL4) | WIN Site | Core component of the MLL/SET1 histone methyltransferase (HMT) complexes, essential for H3K4 methylation and gene activation.[1][8] | WDR5-0103 (inhibitor) binds to the WIN site with a Kd of 450 nM (ITC).[6] |

| SETD1A/B | WIN Site | Component of SET1 HMT complexes, contributing to H3K4 methylation. | High-affinity interactions with slow association and dissociation kinetics.[9] |

| MYC (c-MYC, N-MYC) | WBM Site | Required for the recruitment of MYC to a majority of its target genes on chromatin, promoting tumorigenesis.[6][10][11] | - |

| Retinoblastoma-binding protein 5 (RbBP5) | WBM Site | A core component of the MLL/SET1 complexes, interacting with WDR5 to stabilize the complex.[4] | - |

| KANSL1 | WIN Site | Subunit of the NSL complex, involved in histone acetylation.[1] | - |

| KANSL2 | WBM Site | Subunit of the NSL complex, involved in histone acetylation.[1] | - |

| Histone H3 | WIN Site | Binds to the unmodified and symmetrically dimethylated arginine 2 of histone H3 (H3R2me2s), acting as an epigenetic reader.[8][12] | - |

| 3-phosphoinositide-dependent protein kinase 1 (PDPK1) | WIN Site | A master kinase that engages WDR5 to modulate the transcription of genes expressed in the G2 phase of the cell cycle.[13] | High-affinity WIN site binder.[13][14] |

| VISA (Virus-induced signaling adapter) | Not specified | WDR5 is recruited to VISA upon viral infection and is essential for the assembly of the VISA-associated signaling complex, leading to IRF3 and NF-κB activation.[15] | - |

Experimental Protocols for Identifying WDR5 Binding Targets

Several key experimental techniques have been employed to identify and characterize the interactome of WDR5.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

This is a widely used method to identify protein-protein interactions in their native cellular context.

-

Objective: To isolate WDR5 and its interacting partners from cell lysates.

-

Methodology:

-

Cell Lysis: Cells expressing endogenous or tagged WDR5 are lysed using a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: An antibody specific to WDR5 (or the tag) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. Co-immunoprecipitation studies were instrumental in identifying the interaction between MYC and WDR5.[3]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic regions where WDR5 is bound, providing insights into its role in gene regulation.

-

Objective: To determine the genome-wide binding sites of WDR5.

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody against WDR5 is used to immunoprecipitate the WDR5-DNA complexes.

-

Cross-link Reversal: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome to identify WDR5 binding sites. This method has been used to show that MYC requires WDR5 to effectively recognize its target genes on chromatin.[3]

-

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein-protein interactions.

-

Objective: To quantify changes in the WDR5 interactome in response to perturbations, such as treatment with a WIN site inhibitor.

-

Methodology:

-

Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

Treatment: One cell population is treated with the experimental condition (e.g., WIN site inhibitor), while the other serves as a control.

-

Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio.

-

Affinity Purification: WDR5 and its interacting proteins are purified from the mixed lysate.

-

Mass Spectrometry: The purified proteins are analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein indicates the change in its interaction with WDR5 upon treatment. This technique was used to identify WIN site-sensitive WDR5 binders.[13][16]

-

Signaling Pathways and Experimental Workflows

WDR5 in Virus-Triggered Signaling

Upon viral infection, WDR5 is recruited to the mitochondrial outer membrane protein VISA. This recruitment is essential for the assembly of a signaling complex that activates the transcription factors IRF3 and NF-κB, leading to the induction of type I interferons.[15]

Caption: WDR5-mediated virus-induced signaling pathway.

Experimental Workflow for Identifying WIN Site-Sensitive WDR5 Interactors

This workflow illustrates the use of quantitative proteomics to identify proteins whose interaction with WDR5 is affected by small molecule inhibitors targeting the WIN site.

Caption: Workflow for identifying WIN site-sensitive interactors.

Logical Relationship of WDR5 in MLL/SET1 and MYC Complexes

WDR5 acts as a scaffold, bringing together different proteins to form functional complexes that regulate gene expression.

Caption: WDR5 as a scaffold in key regulatory complexes.

Conclusion

WDR5 is a critical node in the protein-protein interaction networks that govern chromatin modification and gene transcription. Its ability to interact with a multitude of partners through its distinct WIN and WBM sites underscores its importance in cellular homeostasis and disease. The continued exploration of the WDR5 interactome, facilitated by advanced proteomic and genomic techniques, will undoubtedly uncover new biological roles and provide further opportunities for the development of targeted therapeutics.

References

- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WDR5 - Wikipedia [en.wikipedia.org]

- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. WIN for blocking cancer growth - VUMC News [news.vumc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Moonlighting with WDR5: A Cellular Multitasker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The WDR5 interaction network [ir.vanderbilt.edu]

- 15. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

In Vitro Effects of WDR5 Inhibitors on Cell Lines: A Technical Guide

Disclaimer: The term "WS5" is ambiguous in the current scientific literature. Based on search results related to signaling pathways and small molecule inhibitors in cancer cell lines, this guide will focus on the in vitro effects of WDR5 (WD Repeat Domain 5) inhibitors . WDR5 is a crucial scaffolding protein involved in gene regulation and is a significant target in cancer drug development.

This technical guide provides a comprehensive overview of the in vitro effects of WDR5 inhibitors on various cell lines, intended for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Data Presentation: In Vitro Effects of WDR5 Inhibitors

The following table summarizes the quantitative effects of various WDR5 inhibitors on different cancer cell lines.

| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation |

| Compound 19 (WBM site inhibitor) | IMR32 (Neuroblastoma) | Cell Proliferation | EC50: 12.34 µM | 72 hours | Potent suppression of cell proliferation.[1] |

| LAN5 (Neuroblastoma) | Cell Proliferation | EC50: 14.89 µM | 72 hours | Potent suppression of cell proliferation.[1] | |

| SK-N-AS (Neuroblastoma) | Cell Proliferation | Moderate inhibition | 72 hours | Moderate inhibition of cell proliferation.[1] | |

| LAN5 (Neuroblastoma) | Apoptosis | 10 µM, 20 µM | 72 hours | Increased apoptotic cells from 12.18% to 26.78% (10 µM) and 42.13% (20 µM).[1] | |

| LAN5 (Neuroblastoma) | Cell Cycle | Not specified | Not specified | Caused G0/G1 phase arrest.[1] | |

| Compound 11 (WBM site inhibitor) | IMR32 (Neuroblastoma) | Cell Proliferation | EC50: 8.59 µM | 72 hours | Effective inhibition of cell proliferation.[1] |

| LAN5 (Neuroblastoma) | Cell Proliferation | EC50: 7.01 µM | 72 hours | Effective inhibition of cell proliferation.[1] | |

| OICR-9429 (WIN site inhibitor) | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability.[2] |

| Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 24, 72 hours | Increased apoptosis at 72 hours.[2] | |

| Bladder Cancer Cells | Cell Cycle | 70, 120, 140, 240 µM | 48 hours | Regulation of G1/S phase transition.[2] | |

| LAN5 (Neuroblastoma) | RNA Sequencing | 20 µM | 72 hours | Analysis of transcriptional changes.[2] | |

| C16 (WDR5 inhibitor) | Glioblastoma Stem Cells | H3K4me3 Levels | 5 µM | 72 hours | Reduced global H3K4me3 levels.[2][3] |

| WDR5-0103 | ABCB1/ABCG2 overexpressing cancer cells | Drug Sensitivity | Concentration-dependent | Not specified | Sensitized multidrug-resistant cells to cytotoxic drugs.[4] |

Signaling Pathways and Mechanism of Action

WDR5 is a core component of multiple protein complexes, including the MLL/SET histone methyltransferases and MYC-MAX transcription factors, which regulate gene expression.[5] It plays a critical role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][2] WDR5 inhibitors exert their anti-cancer effects by disrupting the protein-protein interactions essential for these complexes to function.

There are two main classes of WDR5 inhibitors based on their binding site:

-

WIN (WDR5 Interaction) site inhibitors: These compounds bind to the "WIN" site of WDR5, a well-defined arginine-binding cavity, preventing its interaction with proteins like MLL.[6][7]

-

WBM (WDR5-binding motif) site inhibitors: These inhibitors target the site where MYC proteins bind to WDR5, disrupting the WDR5-MYC interaction.[1]

The downstream effects of WDR5 inhibition in cancer cells often involve the following signaling cascade:

-

Disruption of WDR5 complexes: The inhibitor binds to WDR5, displacing it from chromatin and disrupting its interaction with binding partners like MLL or N-Myc.[1][8]

-

Suppression of Gene Transcription: This leads to a reduction in H3K4 methylation at the promoters of target genes, or prevents the recruitment of transcription factors like N-Myc.[1][9] This particularly affects the transcription of genes encoding ribosomal proteins (RPGs).[7][10]

-

Nucleolar Stress: The suppression of RPG transcription leads to nucleolar stress.[7][8]

-

p53 Activation: The cellular stress response activates the tumor suppressor protein p53.[1][8]

-

Apoptosis: Activated p53 initiates the apoptotic program, leading to cancer cell death.[1][8]

References

- 1. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

An In-depth Technical Guide to the Solubility and Stability Profile of Cooling Agent WS-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic cooling agent WS-5 (N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester). The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and cosmetics who are interested in the physicochemical properties of this potent cooling compound. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the relevant biological pathway.

Executive Summary

WS-5 is a high-potency synthetic cooling agent known for its strong and lasting cooling sensation without the characteristic minty odor of menthol.[1][2] Its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, are critical for its effective formulation and application in a wide range of products, including pharmaceuticals, oral care products, cosmetics, and confectionery.[1][3] This guide details these properties to support formulation development and scientific investigation.

Solubility Profile

The solubility of WS-5 is a key determinant of its formulation possibilities. It exhibits good solubility in organic solvents and limited solubility in aqueous media.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of WS-5 in various solvents.

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Sparingly soluble (~9.51 mg/L, estimated) | 25 | - |

| Ethanol | 79.4 g/L | 20 | - |

| Propylene Glycol | 11.5 g/L | 20 | - |

| Chloroform | Slightly soluble | Not Specified | - |

| Methanol | Slightly soluble | Not Specified | - |

| Vegetable Oils | Soluble | Not Specified | - |

Note: The term "slightly soluble" is a qualitative description from a product information sheet and lacks a specific quantitative value.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic solubility of WS-5, based on the widely accepted shake-flask method.[4][5][6][7]

Objective: To determine the saturation solubility of WS-5 in a given solvent at a specific temperature.

Materials:

-

WS-5 (crystalline powder, purity ≥99%)

-

Solvent of interest (e.g., purified water, ethanol, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of WS-5 powder to a glass vial containing a known volume of the solvent. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of WS-5.

-

Calculation: Calculate the solubility of WS-5 in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination of WS-5.

Stability Profile

WS-5 is reported to have superior stability compared to natural menthol, particularly concerning temperature and pH, making it suitable for a broader range of formulation processes.[8]

Quantitative Stability Data

The following table summarizes the available data on the stability of WS-5.

| Condition | Observation | Source(s) |

| Storage | ||

| -20°C | Stable for ≥ 4 years | - |

| Thermal Stability | ||

| Up to 200°C | No reduction in cooling effect | - |

| 281.6°C | Temperature of maximum weight loss rate in thermogravimetric analysis | [8] |

| pH Stability | ||

| Acidic Conditions | Tolerant down to pH 3.0 | - |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately assessing the stability of WS-5 by separating the intact compound from any potential degradation products. The following protocol outlines the development and application of such a method.[9][10][11]

Objective: To develop and validate an HPLC method capable of quantifying the decrease in WS-5 concentration over time under various stress conditions, without interference from degradation products.

Materials:

-

WS-5 (crystalline powder, purity ≥99%)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., phosphate or acetate buffers)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

Procedure:

-

Method Development:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution is often sufficient for purity assays.

-

Wavelength Selection: As WS-5 lacks a strong chromophore, a low UV wavelength (e.g., 210-220 nm) or a Refractive Index (RI) detector may be necessary.[9]

-

Optimization: Adjust the mobile phase composition and flow rate to achieve a good peak shape and a reasonable retention time for WS-5.

-

-

Forced Degradation Studies:

-

Subject solutions of WS-5 to various stress conditions to generate degradation products:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

-

Photodegradation: Expose a solution to UV light in a photostability chamber.

-

-

Analyze the stressed samples using the developed HPLC method. The goal is to achieve 10-30% degradation of the active ingredient.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve WS-5 from its degradation products and any excipients. Peak purity analysis using a PDA detector is essential.

-

Linearity: Establish a linear relationship between the peak area and the concentration of WS-5 over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of WS-5 that can be reliably detected and quantified.

-

Robustness: Assess the method's reliability with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

-

-

Long-Term Stability Testing:

-

Store samples of WS-5 under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) in stability chambers.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of WS-5.

-

Workflow for Stability-Indicating HPLC Method

Caption: General workflow for developing and applying a stability-indicating HPLC method for WS-5.

Mechanism of Action: TRPM8 Agonism

WS-5 exerts its cooling effect by acting as an agonist on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[12] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling compounds like menthol and WS-5.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by WS-5 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then transmitted to the brain, where it is interpreted as a sensation of cold.

Caption: Simplified signaling pathway of WS-5-induced cooling sensation via TRPM8 activation.

Experimental Protocol: In Vitro Assessment of TRPM8 Agonist Activity

The agonist activity of WS-5 on the TRPM8 channel can be confirmed and quantified using in vitro cellular assays.

Objective: To measure the activation of the TRPM8 channel by WS-5 in a cell-based system.

Materials:

-

A cell line stably expressing the human TRPM8 channel (e.g., HEK293-hTRPM8).

-

Cell culture medium and reagents.

-

WS-5 stock solution (in a suitable solvent like DMSO).

-

Positive control (e.g., menthol or icilin).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader or a fluorescence microscope with imaging capabilities.

Procedure (Calcium Imaging Assay):

-

Cell Plating: Plate the HEK293-hTRPM8 cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM solution in the dark at 37°C for approximately 1 hour.

-

Washing: After incubation, wash the cells with the assay buffer to remove any excess dye.

-

Compound Addition: Prepare serial dilutions of WS-5 and the positive control in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add the different concentrations of WS-5 and the positive control to the wells and immediately start recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in intracellular calcium upon channel activation leads to an increase in fluorescence. Calculate the change in fluorescence from the baseline. Plot the fluorescence response against the concentration of WS-5 to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) value.

Workflow for TRPM8 Agonist Assay

Caption: Experimental workflow for assessing WS-5 agonist activity on TRPM8 channels using a calcium imaging assay.

Conclusion

WS-5 is a synthetic cooling agent with a favorable solubility and stability profile for a variety of applications. Its good solubility in organic solvents facilitates its incorporation into non-aqueous and emulsion-based formulations. While its aqueous solubility is limited, its high potency means that only small concentrations are typically required. Its notable stability at high temperatures and in acidic conditions makes it a robust ingredient for processes involving heat treatment. The mechanism of action via TRPM8 agonism is well-understood, providing a clear biological basis for its cooling effect. The experimental protocols outlined in this guide provide a framework for the detailed characterization of WS-5, enabling its effective and reliable use in research and product development. Further studies to generate comprehensive, peer-reviewed quantitative stability data would be beneficial for the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. "Thermal analysis of WS series cooling agent" by 1LI Yi-rong, ZHU Rui-zhi et al. [ifoodmm.cn]

- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Green HPTLC and stability-indicating RP-HPLC for the assay of dextromethorphan hydrobromide and menthol in their lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volume 29 No 4 page 1 [library.scconline.org]

Unraveling the Therapeutic Potential of Withaferin A: A Technical Guide

Disclaimer: Initial searches for a therapeutic agent designated "WS5" did not yield conclusive public data. The information presented herein focuses on Withaferin A, a prominent bioactive compound derived from Withania somnifera, which aligns with the user's request for information on a potential therapeutic agent with plausible links to the abbreviation "WS" (Withania somnifera). This document serves as an in-depth technical guide on the therapeutic applications of Withaferin A for researchers, scientists, and drug development professionals.

Withaferin A (WA), a steroidal lactone, is a principal bioactive component of the medicinal plant Withania somnifera, commonly known as Ashwagandha. This compound has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. This guide delves into the molecular mechanisms, preclinical evidence, and potential therapeutic applications of Withaferin A, with a particular focus on its role as an inhibitor of the Hedgehog signaling pathway.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation.[1][2] Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for anti-cancer therapies.[2][3][4] Withaferin A has been identified as a potent inhibitor of this pathway.[1][3][5]

The canonical Hh pathway involves the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates its inhibition of the G-protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Withaferin A exerts its inhibitory effect on the Hh pathway primarily by targeting the GLI1 transcription factor. It has been shown to inhibit the transcriptional activity of the GLI1-DNA complex.[1][2] This action blocks the expression of genes responsible for tumorigenesis, highlighting its potential as an anti-cancer agent.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog inhibitors from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. issnpschool.org [issnpschool.org]

- 4. researchgate.net [researchgate.net]

- 5. Integrating network pharmacology and in silico analysis deciphers Withaferin-A's anti-breast cancer potential via hedgehog pathway and target network interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chilling Fields: A Technical Guide to WS5 Analogues and Derivatives as TRPM8 Agonists

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Synthetic cooling agents, designed to elicit a cooling sensation without the characteristic odor and volatility of menthol, represent a significant area of research in sensory science and pharmacology. Among these, WS5 (N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester) and its analogues, primarily N-substituted p-menthane-3-carboxamides, have emerged as potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the principal thermoreceptor responsible for sensing innocuous cold. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), pharmacological data, and key experimental methodologies related to this compound and its derivatives. It aims to serve as a resource for researchers in academia and industry who are engaged in the discovery and development of novel TRPM8 modulators for applications ranging from consumer products to potential therapeutics for pain, inflammation, and respiratory conditions.

Introduction: Beyond Menthol

For decades, l-menthol was the archetypal cooling agent. However, its strong minty aroma, bitterness at high concentrations, and high volatility have driven the search for alternatives. This led to the development of several classes of synthetic cooling agents, with the p-menthane carboxamides being one of the most successful. These compounds, often referred to by their "WS" designation from Wilkinson Sword, offer potent, long-lasting cooling with minimal odor.

This compound belongs to this class, characterized by a p-menthane backbone derived from menthol, linked to an amino acid ester via an amide bond. The exploration of its analogues has revealed critical structural features that govern potency and efficacy at the TRPM8 receptor, providing a roadmap for the rational design of new cooling compounds.

Mechanism of Action: The TRPM8 Signaling Pathway

The primary molecular target for this compound and related cooling agents is the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons. Activation of TRPM8 by either cold temperatures (<28°C) or chemical agonists leads to a conformational change, opening the channel pore and allowing an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, triggering an action potential that travels to the brain, where it is interpreted as a cooling sensation.

Caption: Agonist binding (e.g., this compound) or cold stimuli activate the TRPM8 channel, leading to cation influx and neuronal signaling perceived as coolness.

Structure-Activity Relationships (SAR) of p-Menthane Carboxamides

Systematic modification of the p-menthane carboxamide scaffold has yielded valuable insights into the structural requirements for potent TRPM8 agonism. The general structure consists of the p-menthane headgroup, a linker, and a variable N-substituent.

Key SAR Findings:

-

The p-Menthane Headgroup: The (1R,2S,5R) stereochemistry of the menthol-derived backbone is generally preferred for optimal activity.

-

The Amide Linker: The carboxamide group is a crucial hydrogen-bonding component for interaction with the receptor.

-

The N-Substituent: This is the most tolerant region for modification and significantly influences potency and sensory properties. Small alkyl groups (e.g., ethyl in WS-3), substituted aromatic rings, and groups capable of hydrogen bonding can dramatically increase cooling strength compared to menthol.

The following tables summarize quantitative data for this compound and selected analogues. Cooling Intensity is often determined by sensory panels and compared to a standard (l-menthol), while TRPM8 activation is quantified by the half-maximal effective concentration (EC₅₀) in in-vitro assays.

Table 1: Comparative Cooling Potency of Selected p-Menthane Carboxamides

| Compound | Structure / Name | Relative Cooling Intensity (vs. l-menthol) | Sensory Notes |

| l-Menthol | - | 1x (Baseline) | Strong minty odor, potential for bitterness/irritation |